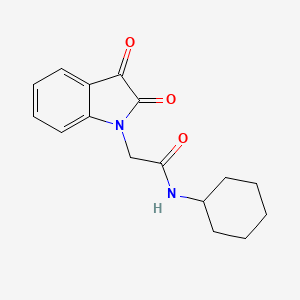

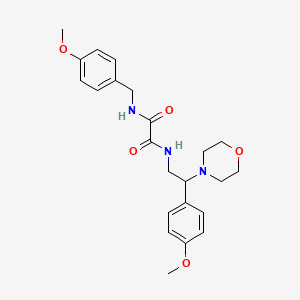

![molecular formula C14H18N2O2S2 B2739335 1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620543-64-8](/img/structure/B2739335.png)

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a synthetic compound that has been of great interest to scientists due to its potential applications in various fields of research. This molecule has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential future directions.

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

Compounds with imidazole and thione functionalities are often subjects of chemical synthesis and transformation studies due to their potential in creating novel chemical entities. For example, the synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters showcase the versatility of imidazole compounds in chemical reactions, providing a pathway to new derivatives with potential biological activities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Ionic Liquids and Electrochemical Applications

The role of ionic liquids, especially those based on imidazolium, in modulating electrochemical processes is another area of significant interest. Research into switching the reaction course of electrochemical CO₂ reduction with ionic liquids indicates the potential of imidazolium-based compounds in enhancing electrochemical reactions and promoting more efficient pathways for carbon dioxide reduction (Sun, Ramesha, Kamat, & Brennecke, 2014).

Materials Science and Polymer Chemistry

In materials science, the synthesis of reactive oligomeric protic cationic linear ionic liquids illustrates the use of nitrogen centers and imidazole derivatives in creating new materials. These compounds exhibit high thermal stability and significant proton conductivity, suggesting their utility in the development of electrochemical devices (Shevchenko et al., 2018).

Gas Solubility and Separation Technologies

The study of anion effects on gas solubility in ionic liquids, including imidazolium-based compounds, contributes to our understanding of how these substances can be used for gas separation technologies. This research is crucial for developing processes like carbon capture and storage, highlighting the significant solubility of gases like CO₂ in certain ionic liquids (Anthony, Anderson, Maginn, & Brennecke, 2005).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, imidazole derivatives have been investigated for their potential as therapeutic agents. The synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents exemplify the exploration of imidazole compounds in developing new medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Propriétés

IUPAC Name |

1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPFWHDHVLZDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

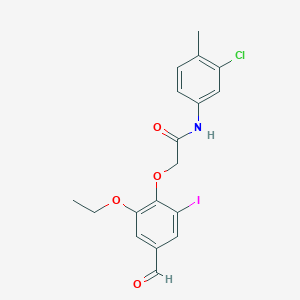

![3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one](/img/structure/B2739253.png)

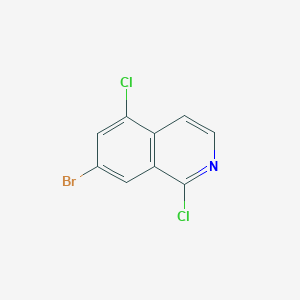

![1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2739256.png)

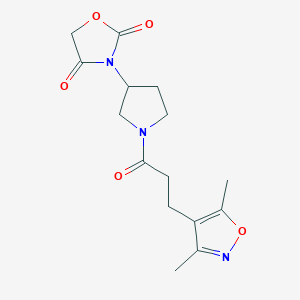

![4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine](/img/structure/B2739262.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)

![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)